
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide targets the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in gene transcription and regulation. By inhibiting BET proteins, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide can modulate the expression of specific genes and alter cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. In inflammation research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In neurological disorder research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation by modulating specific signaling pathways.
实验室实验的优点和局限性
One of the advantages of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its high potency and specificity for BET proteins, which allows for precise modulation of gene expression and cellular processes. Another advantage is its low toxicity and favorable pharmacokinetics, which make it a promising candidate for drug development. However, one of the limitations of using 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
未来方向
There are several future directions for the study of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide, including the development of more potent and selective inhibitors, the exploration of its therapeutic potential in other diseases and conditions, and the investigation of its combination with other drugs for synergistic effects. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide and to identify potential biomarkers for patient selection and treatment monitoring.
合成方法
The synthesis of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide involves several steps, including the reaction of 2-bromoaniline with 2-bromoacetophenone, followed by the reaction with 1-cyclopropanecarbonyl-1H-indole-6-carboxylic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学研究应用
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to reduce inflammation by modulating the activity of immune cells. In neurological disorder research, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
3-(2-bromophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGADFNAUTXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid 1,1-dioxide](/img/structure/B2455249.png)
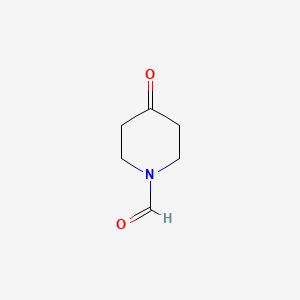
![2-ethoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2455252.png)

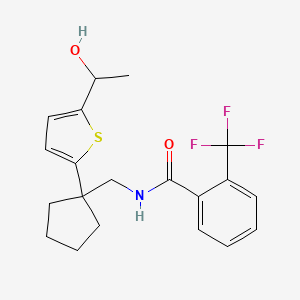
![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)
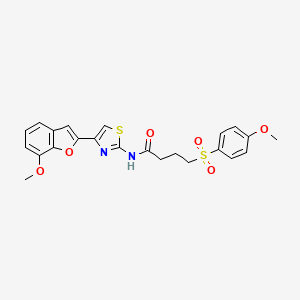

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2455264.png)
![(1R,5S)-6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2455266.png)
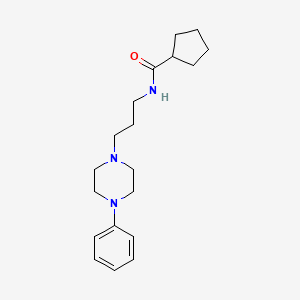
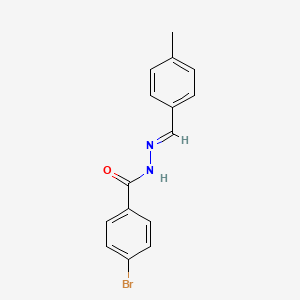
![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2455269.png)